Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate

Catalog No.
S15499442
CAS No.
M.F
C8H11ClN2O3S
M. Wt
250.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole...

Product Name

Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate

IUPAC Name

methyl 4-chloro-2-(2-hydroxypropylamino)-1,3-thiazole-5-carboxylate

Molecular Formula

C8H11ClN2O3S

Molecular Weight

250.70 g/mol

InChI

InChI=1S/C8H11ClN2O3S/c1-4(12)3-10-8-11-6(9)5(15-8)7(13)14-2/h4,12H,3H2,1-2H3,(H,10,11)

InChI Key

OREHYTPTDGJZCO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=NC(=C(S1)C(=O)OC)Cl)O

Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate is a thiazole derivative characterized by the presence of a methyl ester group, a chloro substituent, and a hydroxypropyl amino group. Its molecular formula is C10H12ClN3O3SC_{10}H_{12}ClN_{3}O_{3}S, and it has a molecular weight of approximately 275.73 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry, where thiazole derivatives are often explored for their therapeutic properties.

Typical of thiazole derivatives. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which can be useful in modifying solubility and bioavailability.
  • Amine Reactions: The hydroxypropyl amino group can react with electrophiles, leading to the formation of more complex molecules.

These reactions make Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate a versatile intermediate in organic synthesis.

Thiazole derivatives, including Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate, have been associated with various biological activities:

  • Anticancer Activity: Many thiazole compounds exhibit significant anticancer properties. They are often studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties: Thiazoles have shown efficacy against a range of bacterial and fungal pathogens, making them candidates for antibiotic development.
  • Enzyme Inhibition: Certain derivatives are known to inhibit specific enzymes, such as protein kinases, which play crucial roles in cancer progression.

Studies have indicated that modifications to the thiazole ring can enhance these biological activities, making this compound a subject of interest in pharmacological research .

The synthesis of Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate typically involves several steps:

  • Formation of the Thiazole Ring: The initial step often involves the condensation of appropriate thioketones or thioamides with α-halo acids or esters to form the thiazole nucleus.
  • Chlorination: Chlorination can be achieved using reagents like phosphorus trichloride or thionyl chloride to introduce the chloro substituent at the desired position.
  • Alkylation: The hydroxypropyl amino group can be introduced via alkylation reactions using alkyl halides or other suitable electrophiles.
  • Esterification: Finally, methyl ester formation can be accomplished through reaction with methanol in the presence of an acid catalyst.

This multi-step synthesis allows for the precise control of functional groups and their positions on the thiazole ring .

Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a lead compound for developing new anticancer or antimicrobial drugs.
  • Chemical Research: It serves as an intermediate in organic synthesis, particularly in creating more complex thiazole derivatives that may have enhanced properties.
  • Agricultural Chemicals: Compounds with similar structures are often explored for use as fungicides or herbicides.

Interaction studies focus on understanding how Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate interacts with biological targets:

  • Protein Binding Studies: These studies assess how well the compound binds to proteins involved in disease pathways, which is critical for evaluating its therapeutic potential.
  • Cellular Uptake Studies: Understanding how efficiently the compound enters cells can provide insights into its bioavailability and efficacy as a drug candidate.
  • Mechanism of Action Studies: Investigating how this compound affects cellular processes can elucidate its role in inhibiting cancer cell proliferation or microbial growth.

Several compounds share structural similarities with Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate. Here are some notable examples:

Compound NameStructure SimilaritiesUnique Features
Methyl 2-amino-thiazoleContains a thiazole ringLacks chloro and hydroxypropyl groups
4-Chloro-thiazoleContains a chloro substituentNo carboxylic acid or ester functionality
Thiazole-5-carboxylic acidSimilar carboxylic acid functionalityLacks methyl ester and amino group

Each of these compounds exhibits unique properties and biological activities that differentiate them from Methyl 4-chloro-2-((2-hydroxypropyl)amino)thiazole-5-carboxylate, making them valuable in their own right within medicinal chemistry .

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

250.0178911 g/mol

Monoisotopic Mass

250.0178911 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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